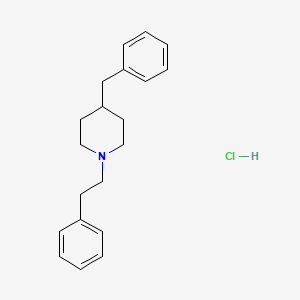![molecular formula C22H20N2O2 B14082492 1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- CAS No. 102278-49-9](/img/structure/B14082492.png)
1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes an isobenzofuranone core and two methylamino phenyl groups. Its molecular formula is C22H20N2O2, and it has a molecular weight of 344.41 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- typically involves the reaction of isobenzofuranone with 4-(methylamino)phenyl derivatives. One common method is the condensation reaction between isobenzofuranone and 4-(methylamino)benzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like toluene or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, a continuous flow reactor can be used to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis is also explored to reduce reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced isobenzofuranone derivatives.
Substitution: Halogenated or nitrated isobenzofuranone derivatives.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Benzophenone, 4,4’-bis(dimethylamino)-:
4-Methylaminoantipyrine: A related compound with a different core structure but similar functional groups.
Uniqueness
1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- is unique due to its isobenzofuranone core, which imparts distinct chemical and biological properties
Properties
CAS No. |
102278-49-9 |
|---|---|
Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3,3-bis[4-(methylamino)phenyl]-2-benzofuran-1-one |
InChI |
InChI=1S/C22H20N2O2/c1-23-17-11-7-15(8-12-17)22(16-9-13-18(24-2)14-10-16)20-6-4-3-5-19(20)21(25)26-22/h3-14,23-24H,1-2H3 |
InChI Key |
KNNGWESDZOFDIV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylpropyl 4-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B14082415.png)

![1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082434.png)
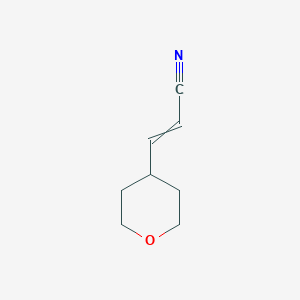
![6-[Ethyl-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14082441.png)
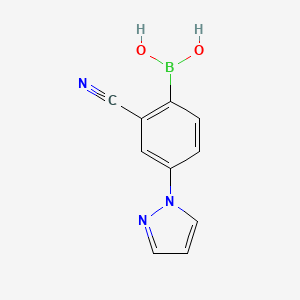
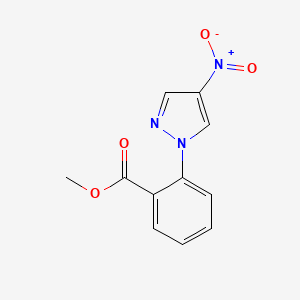

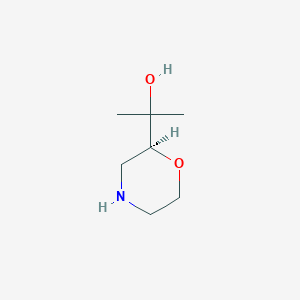
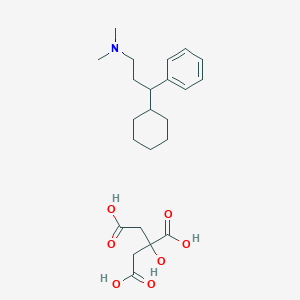
![1-(4-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082466.png)
![Methyl 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-2-thiophenecarboxylate](/img/structure/B14082487.png)
![1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082495.png)
